N,N-Dimethyl-1H-1,2,4-triazole-1-acetamide

Description

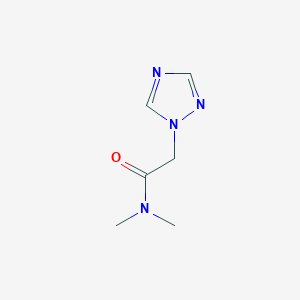

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N,N-dimethyl-2-(1,2,4-triazol-1-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4O/c1-9(2)6(11)3-10-5-7-4-8-10/h4-5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEIGUBGJPQFXLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)CN1C=NC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Characterization Techniques in Structural Elucidation

Spectroscopic Analysis Methodologies

Spectroscopic techniques are indispensable for elucidating the molecular structure of N,N-Dimethyl-1H-1,2,4-triazole-1-acetamide by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the precise structure of a molecule in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and number of each type of atom.

For this compound, the ¹H NMR spectrum is expected to show four distinct signals corresponding to the different sets of protons. The two protons on the 1,2,4-triazole (B32235) ring are chemically non-equivalent and would appear as singlets in the aromatic region of the spectrum. chemicalbook.com The methylene (B1212753) protons of the acetamide (B32628) group would also produce a singlet, while the six protons of the two equivalent N-methyl groups would yield a single, more intense singlet.

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. researchgate.netchemicalbook.com This includes two signals for the triazole ring carbons, one for the amide carbonyl carbon, one for the methylene carbon, and one for the N-methyl carbons. nih.gov

Interactive Data Table: Predicted NMR Spectroscopic Data for this compound

| Nucleus | Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| ¹H NMR | Triazole C3-H | ~8.0 - 8.5 | Singlet (s) |

| Triazole C5-H | ~8.5 - 9.0 | Singlet (s) | |

| N-CH₂ | ~5.1 - 5.5 | Singlet (s) | |

| N(CH₃)₂ | ~2.9 - 3.1 | Singlet (s) | |

| ¹³C NMR | Amide C=O | ~165 - 170 | N/A |

| Triazole C5 | ~148 - 152 | N/A | |

| Triazole C3 | ~143 - 147 | N/A | |

| N-CH₂ | ~50 - 55 | N/A | |

| N(CH₃)₂ | ~35 - 38 | N/A |

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. nih.gov The technique measures the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. Each functional group has a characteristic absorption frequency.

Interactive Data Table: Predicted IR Absorption Frequencies

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H Stretch (Aromatic) | Triazole Ring | ~3100 - 3150 | Medium |

| C-H Stretch (Aliphatic) | -CH₂- and -CH₃ | ~2900 - 3000 | Medium |

| C=O Stretch | Tertiary Amide | ~1650 - 1680 | Strong |

| C=N Stretch | Triazole Ring | ~1500 - 1580 | Medium-Strong |

| C-N Stretch | Amide and Triazole | ~1300 - 1400 | Medium |

High-Resolution Mass Spectrometry (HRMS) is a powerful tool used to determine the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with extremely high precision (typically to four or five decimal places). nih.gov This accuracy allows for the unambiguous determination of a compound's molecular formula.

For this compound (C₆H₁₀N₄O), HRMS analysis would be expected to show a protonated molecular ion peak [M+H]⁺ at a calculated m/z that confirms this specific formula, distinguishing it from any other combination of atoms with the same nominal mass. Analysis of the fragmentation pattern can further support the proposed structure. researchgate.net

Interactive Data Table: Predicted HRMS Data

| Parameter | Value |

|---|---|

| Molecular Formula | C₆H₁₀N₄O |

| Monoisotopic Mass | 154.0855 u |

| Calculated m/z for [M+H]⁺ | 155.0927 |

| Calculated m/z for [M+Na]⁺ | 177.0747 |

X-ray Diffraction Crystallography for Solid-State Structure Determination

While NMR provides the structure in solution, single-crystal X-ray diffraction crystallography reveals the precise three-dimensional arrangement of atoms and molecules in the solid state. nih.gov This technique can definitively confirm the atomic connectivity and provide accurate measurements of bond lengths, bond angles, and torsional angles. mdpi.com

An X-ray crystallographic analysis of this compound would provide unequivocal proof of its structure. It would confirm that the acetamide group is attached to the N1 position of the triazole ring, a detail that can sometimes be ambiguous from spectroscopic data alone. mdpi.com Furthermore, the analysis would reveal the conformation of the acetamide side chain relative to the planar triazole ring and detail the intermolecular interactions, such as hydrogen bonding or π-stacking, that govern the crystal packing. researchgate.net Currently, the specific crystal structure data for this compound is not publicly available.

Computational and Theoretical Investigations

General Principles of Density Functional Theory (DFT) Studies on 1,2,4-Triazole (B32235) Derivatives

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure and reactivity of molecules. For 1,2,4-triazole derivatives, DFT calculations are employed to optimize the molecular geometry, determine electronic properties, and predict spectroscopic characteristics. researchgate.netresearchgate.net These studies provide fundamental insights into the molecule's behavior at an atomic level.

MEP analysis is a computational technique that maps the electrostatic potential onto the electron density surface of a molecule. This map is crucial for identifying the regions of a molecule that are rich or deficient in electrons. For heterocyclic compounds like 1,2,4-triazoles, the MEP map helps predict sites for electrophilic and nucleophilic attack. Typically, negative potential regions (often colored red or yellow) are associated with lone pairs of electrons on heteroatoms (like nitrogen and oxygen) and are susceptible to electrophilic attack. Positive regions (colored blue) are usually found around hydrogen atoms and indicate sites for nucleophilic attack.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular reactivity, kinetic stability, and optical properties. A small HOMO-LUMO gap generally implies higher chemical reactivity and lower stability. For 1,2,4-triazole systems, FMO analysis helps in understanding their reaction mechanisms and electronic transitions.

DFT and other quantum chemical methods are widely used to calculate and predict spectroscopic parameters, which can then be compared with experimental data for structural validation. For 1,2,4-triazole derivatives, theoretical calculations of infrared (IR), and nuclear magnetic resonance (NMR) spectra are common. nih.gov By calculating vibrational frequencies or chemical shifts for a proposed structure, researchers can confirm the identity and purity of their synthesized compounds.

General Principles of Molecular Modeling and Docking Studies for Intermolecular Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. pensoft.net In drug discovery, this is used to predict the interaction between a small molecule ligand and a biological target, typically a protein or enzyme. For bioactive 1,2,4-triazole derivatives, docking studies can identify key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, within the active site of a target protein. pensoft.net The results are often quantified with a docking score, which estimates the binding affinity.

General Principles of Molecular Dynamics Simulations in Conformational and Interaction Analysis

Molecular Dynamics (MD) simulations provide detailed information about the fluctuation and conformational changes of molecules over time. pensoft.net For a ligand-protein complex identified through docking, an MD simulation can assess the stability of the interaction. By simulating the movements of atoms over a period (typically nanoseconds), researchers can observe whether the ligand remains stably bound in the active site, analyze the persistence of key interactions, and understand the dynamic behavior of the complex in a simulated physiological environment. pensoft.net

Coordination Chemistry of N,n Dimethyl 1h 1,2,4 Triazole 1 Acetamide and Its Derivatives

Triazole Scaffolds as Ligands in Metal Complexes

The 1,2,4-triazole (B32235) ring is a versatile and widely utilized building block in coordination chemistry due to its ability to act as a ligand and form stable complexes with a variety of metal ions. mdpi.comtennessee.edu These five-membered heterocyclic compounds contain three nitrogen atoms, which can serve as donor sites for coordination with metal centers. ekb.egnih.gov The specific nitrogen atoms involved in coordination can vary, leading to diverse structural and electronic properties in the resulting metal complexes. tennessee.eduacs.org The N1, N2, and N4 positions of the 1,2,4-triazole ring are all potential coordination sites, with the N1 and N2 atoms being particularly common in forming bridges between metal centers. mdpi.comresearchgate.net This bridging capability allows for the construction of polynuclear complexes and extended network structures such as coordination polymers and metal-organic frameworks (MOFs). mdpi.comtennessee.edu

The electronic properties of the triazole ring, characterized by its electron-rich nature, enable effective interaction with metal ions through forces such as coordination bonds, ion-dipole interactions, and π-stacking. researchgate.net The versatility of the triazole scaffold is further enhanced by the ease with which functional groups can be attached to its carbon and nitrogen atoms. These substitutions can be used to tune the steric and electronic properties of the ligand, thereby influencing the geometry, dimensionality, and functionality of the resulting metal complexes. mdpi.com For instance, attaching substituent groups to the N1 or C3/C5 positions can modify the ligand's field strength, which is particularly important in phenomena like spin-crossover. mdpi.commdpi.com

Design Principles for Novel Ligands

The design of novel ligands based on triazole scaffolds is a strategic approach to creating metal complexes with desired properties. A key principle in this design process is the functionalization of the triazole ring to control the coordination environment around the metal center. By introducing specific substituent groups, it is possible to modulate the ligand's steric hindrance, electronic character, and potential for secondary interactions like hydrogen bonding. nih.gov For example, attaching bulky groups can limit the number of ligands that can coordinate to a metal ion, favoring the formation of discrete polynuclear complexes over extended polymers. mdpi.com

Another important design consideration is the incorporation of additional donor atoms into the ligand structure to create multidentate or chelating ligands. nih.govnih.gov In the case of N,N-Dimethyl-1H-1,2,4-triazole-1-acetamide, the acetamide (B32628) group attached to the N1 position introduces a potential oxygen donor atom from the carbonyl group. This allows the molecule to act as a bidentate ligand, chelating a metal ion through one of the triazole nitrogen atoms (likely N4) and the carbonyl oxygen. This chelation effect typically leads to the formation of more stable metal complexes compared to those formed with monodentate ligands. The design can also involve creating geometrically rigid polydentate ligands by linking multiple triazole units to a central core, such as an adamantane cage, to generate highly connected and open framework structures.

The choice of substituents also influences the electronic properties of the ligand and, consequently, the resulting metal complex. Electron-donating or electron-withdrawing groups on the triazole ring can alter the ligand field strength, which is a critical parameter for controlling the spin state of transition metal ions like Fe(II). mdpi.com This principle is fundamental to the design of spin-crossover (SCO) materials, where the transition between high-spin and low-spin states can be tuned by modifying the ligand structure. mdpi.comacs.org

Chelation and Polydentate Binding Modes

Triazole-based ligands exhibit a wide range of binding modes, contributing to the structural diversity of their metal complexes. mdpi.com As a simple monodentate ligand, a 1,2,4-triazole can coordinate to a metal ion through one of its nitrogen atoms. However, its most significant role in coordination chemistry comes from its ability to act as a bridging ligand, connecting two or more metal centers. The most common bridging mode involves the N1 and N2 atoms, which creates a stable link between adjacent metal ions. mdpi.comresearchgate.net

The introduction of functional groups containing additional donor atoms allows for more complex binding behaviors, including chelation and polydentate coordination. nih.gov A ligand is considered polydentate if it can bind to a metal ion through two or more donor sites. When these donor atoms are arranged in such a way that they form a ring with the metal ion, the ligand is said to be chelating. Chelation generally results in enhanced thermodynamic and kinetic stability of the complex, an effect known as the chelate effect.

For this compound, the acetamide side chain provides a carbonyl oxygen atom that can participate in coordination along with a nitrogen atom from the triazole ring, likely the N4 atom, to form a stable five- or six-membered chelate ring with a metal ion. Ligands can also be designed to be bis-terdentate, encapsulating two metal centers that are doubly bridged by the N2 atoms of the triazole moieties. nih.gov Furthermore, triazole derivatives can act as polydentate tectons (building blocks), where multiple triazole units are attached to a rigid core, enabling the construction of complex, high-connectivity frameworks.

| Binding Mode | Description | Example Structural Motif |

|---|---|---|

| Monodentate | Coordination through a single nitrogen atom (typically N4). | M-N(4)-triazole |

| Bidentate (Bridging) | The N1 and N2 atoms of the triazole ring bridge two metal centers. | M-(N1,N2)-M |

| Bidentate (Chelating) | Coordination through a triazole nitrogen and a donor atom from a substituent. For this compound, this would involve the N4 and carbonyl oxygen. | M-(N4, O=C) |

| Polydentate | Ligands containing multiple triazole units or other donor groups, allowing coordination to multiple metal centers or multiple sites on a single metal center. | Multi-metal bridging or encapsulation |

Ligand Connectivity and Metal-Ligand Interactions

The connectivity established by triazole ligands is a defining feature of their coordination chemistry, giving rise to structures ranging from discrete polynuclear complexes to infinite one-, two-, or three-dimensional networks. mdpi.comtennessee.edu The N1,N2-bridging mode is particularly effective at propagating structural connectivity, forming stable linear or zigzag chains of metal ions linked by triazole rings. mdpi.com In such arrangements, the distance between metal centers and the magnetic superexchange coupling can be systematically studied. mdpi.com

In this compound, while the potential for chelation exists, the triazole ring itself can still participate in bridging interactions. For instance, the N1 and N2 atoms could bridge two metal centers, while the acetamide group on the N1 atom remains uncoordinated or interacts with other components of the structure through hydrogen bonding. Alternatively, the ligand could chelate one metal center via the N4 and carbonyl oxygen, and simultaneously bridge to another metal center using the N1 and N2 atoms, leading to more complex and highly connected networks.

Formation of Coordination Polymers and Metal-Organic Frameworks (MOFs)

Coordination polymers (CPs) and metal-organic frameworks (MOFs) are extended crystalline materials constructed from metal ions or clusters linked together by organic ligands. mdpi.com Triazole-based ligands, including derivatives of this compound, are excellent candidates for the construction of these materials due to their ability to bridge multiple metal centers. tennessee.edualfa-chemistry.com The directional nature of the coordination bonds formed by the triazole nitrogen atoms allows for a high degree of control over the resulting network topology. mdpi.commdpi.com The combination of N-heterocyclic compounds like triazoles with various metal ions has led to a rich variety of CPs and MOFs with diverse architectures and applications. mdpi.comresearchgate.net

The properties of these materials, such as porosity, stability, and catalytic activity, can be tuned by carefully selecting the metal ion and the organic linker. alfa-chemistry.comresearchgate.net The rigid nature of the triazole ring provides robustness to the resulting frameworks, while the potential for functionalization allows for the introduction of specific chemical properties. tennessee.edu For instance, the incorporation of functional groups can alter the pore environment within a MOF, making it suitable for selective gas storage or catalysis. researchgate.net

Triazole-Based Linkers in Extended Materials

In the context of CPs and MOFs, triazole-containing molecules are often referred to as linkers or tectons. mdpi.com Their bridging capability, primarily through the N1 and N2 positions, facilitates the formation of 1D chains, 2D layers, and 3D frameworks. mdpi.com The dimensionality and topology of the resulting structure are influenced by the coordination geometry of the metal ion and the connectivity of the ligand. mdpi.com

Ligands like this compound can function as versatile linkers. If it acts as a simple N1,N2-bridging ligand, it would promote the formation of 1D chains. If it also utilizes the carbonyl oxygen for coordination, it could cross-link these chains to form higher-dimensional structures. The design of multitopic linkers, where multiple triazole units are attached to a central scaffold, is a common strategy for creating MOFs with high connectivity and permanent porosity. tennessee.edu These materials often exhibit interesting properties related to their porous nature, such as gas storage and separation. mdpi.comresearchgate.net

| Property | Origin and Influencing Factors | Potential Application |

|---|---|---|

| Porosity | The arrangement of linkers and metal nodes creates channels and cavities. The size and shape of the pores can be tuned by the length and geometry of the linker. researchgate.net | Gas storage, separation, catalysis mdpi.comresearchgate.net |

| Thermal Stability | The strength of the metal-ligand coordination bonds and the robustness of the organic linker contribute to the overall stability of the framework. researchgate.net | Applications requiring high temperatures |

| Luminescence | Can arise from the organic linker (ligand-based) or from the coordination of the ligand to certain metal ions (e.g., lanthanides). alfa-chemistry.com | Sensing, bio-imaging alfa-chemistry.com |

| Spin-Crossover | The specific ligand field created by the triazole nitrogen atoms around Fe(II) centers can lead to switchable magnetic properties. acs.orgrsc.org | Molecular switches, data storage mdpi.com |

Spin-Crossover Phenomena in Triazole-Containing Frameworks

One of the most remarkable properties observed in coordination complexes and polymers involving 1,2,4-triazole ligands is spin-crossover (SCO). mdpi.comresearchgate.net This phenomenon occurs in certain transition metal complexes, particularly those of iron(II) with a d⁶ electron configuration, where the metal ion can switch between a high-spin (HS) and a low-spin (LS) state in response to external stimuli such as temperature, pressure, or light. mdpi.comrsc.org The transition is accompanied by changes in magnetic properties, color, and molecular structure. researchgate.net

The 1,2,4-triazole ligand plays a crucial role in enabling SCO in Fe(II) systems. The ligand field strength generated by the six coordinating nitrogen atoms in an [FeN₆] octahedral environment is very close to the energy required for electron pairing in the d-orbitals. This delicate energy balance allows the spin state to be switched by external stimuli. mdpi.com In extended frameworks like 1D chains of [Fe(R-trz)₃]²⁺, the bridging nature of the triazole ligands creates strong cooperative interactions between the iron centers. This cooperativity can lead to abrupt spin transitions with thermal hysteresis (a memory effect), which is a key requirement for potential applications in molecular switches and data storage devices. mdpi.comacs.org The specific characteristics of the SCO behavior, such as the transition temperature and the width of the hysteresis loop, can be finely tuned by modifying the substituent (R-group) on the triazole ring or by changing the counter-anion in the crystal lattice. mdpi.commdpi.com

Applications in Materials Science Non Medicinal/non Biological

Development of Functional Materials Utilizing Triazole Moieties

The 1,2,4-triazole (B32235) ring is a cornerstone in the design of functional materials due to its distinctive electronic properties, high nitrogen content, and thermal stability. researchgate.netnih.gov These characteristics make triazole derivatives, including N,N-Dimethyl-1H-1,2,4-triazole-1-acetamide, valuable building blocks in the creation of materials with tailored functionalities. The triazole moiety's electron-deficient nature is a key attribute, influencing the electronic behavior of materials into which it is incorporated. researchgate.net

Triazole Derivatives in Optoelectronic Applications

The unique electronic characteristics of 1,2,4-triazole derivatives have positioned them as promising candidates for use in optoelectronic devices. researchgate.netnih.gov Their high electron affinity and thermal stability are particularly advantageous in the demanding environments of organic light-emitting diodes (OLEDs) and solar cells.

Light-Emitting Diodes (LEDs)

In the realm of OLEDs, 1,2,4-triazole derivatives have been investigated primarily as host materials for phosphorescent emitters and as electron-transporting materials. researchgate.netnih.govacs.org The high triplet energy of the triazole core is crucial for efficiently hosting phosphorescent dopants, preventing energy back-transfer and ensuring high quantum efficiency. acs.org The electron-deficient nature of the triazole ring facilitates electron injection and transport, which is essential for balanced charge carrier mobility within the device, leading to improved performance.

The incorporation of a triphenylamine moiety, a well-known hole-transporting group, to a 1,2,4-triazole core has been shown to yield materials with excellent thermal and morphological stability, with decomposition temperatures exceeding 480°C. acs.org Such high stability is a critical requirement for the longevity of OLED devices. While specific data for this compound in OLEDs is not available, its triazole core suggests potential utility in these applications, likely as a component of a larger, more complex molecule designed for charge transport or as a host material.

Energetic Materials and Propellants

The high nitrogen content and positive heat of formation of the 1,2,4-triazole ring make it a fundamental building block in the field of energetic materials. scispace.com Compounds incorporating this moiety are often characterized by high density, good thermal stability, and high detonation performance, while frequently exhibiting lower sensitivity to impact and friction compared to traditional explosives.

Water-Soluble Copolymers and Polymerization Studies

The incorporation of triazole and acetamide (B32628) functionalities into polymers can impart desirable properties such as water solubility, thermal stability, and the ability to coordinate with metal ions. The polymerization of vinyl-substituted triazoles, such as N-vinyl-1,2,4-triazole, has been explored for the creation of functional polymers. These polymers and their copolymers are of interest for a variety of applications due to their unique properties. researchgate.net

For instance, copolymers of N-vinyl-1,2,4-triazole and N,N-dimethylacrylamide can be synthesized to create water-soluble materials. The ratio of the two monomers can be adjusted to fine-tune the properties of the resulting copolymer, such as its solubility and mechanical characteristics. Triazole-based cross-linkers have been used in the free-radical polymerization of N,N-dimethylacrylamide to produce hydrogels with tunable mechanical properties. The N,N-dimethylacetamide moiety in this compound suggests its potential as a monomer or a modifying agent in polymerization reactions to produce water-soluble and functional polymers.

Below is a table summarizing the potential properties and applications of materials incorporating this compound based on the characteristics of its constituent moieties.

| Application Area | Relevant Moiety | Key Properties Conferred | Potential Role of this compound |

| Functional Materials | 1,2,4-Triazole | High nitrogen content, thermal stability, electron-deficient nature | Building block for stable, functional materials with tailored electronic properties. |

| N,N-Dimethylacetamide | Hydrogen bonding capability, solubility modifier | Enhancing intermolecular interactions and processability. | |

| Optoelectronics (OLEDs) | 1,2,4-Triazole | High triplet energy, electron-transporting properties | Component in host materials or electron-transport layers. |

| Optoelectronics (Solar Cells) | 1,2,4-Triazole | Suitable energy levels for charge transport, stability | Component in hole-transporting materials for perovskite solar cells. |

| Energetic Materials | 1,2,4-Triazole | High nitrogen content, positive heat of formation, thermal stability | Precursor or component in the synthesis of high-performance, low-sensitivity energetic materials. |

| Water-Soluble Copolymers | N,N-Dimethylacetamide | Hydrophilicity, water solubility | Monomer or modifier for the synthesis of water-soluble and functional polymers and hydrogels. |

| 1,2,4-Triazole | Thermal stability, metal-coordination sites | Enhancing the thermal properties and providing functionality to the polymer backbone. |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N,N-Dimethyl-1H-1,2,4-triazole-1-acetamide, and how are they optimized for purity?

- Methodology :

- Classical synthesis : Heating 4-amino-1,2,4-triazole with acetyl chloride under controlled conditions yields the acetamide derivative. This method requires rigorous purification via recrystallization (ethanol or methanol) to achieve ≥99% purity .

- Click chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) using 2-azido-N-phenylacetamide and alkynes in tert-butanol/water (3:1) at room temperature produces triazole derivatives. Yields exceed 85% when monitored by TLC (hexane:ethyl acetate = 8:2) .

- Key parameters :

| Reaction Type | Catalyst | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|

| Classical | None | Ethanol | 6–8 | 70–80 |

| CuAAC | Cu(OAc)₂ | t-BuOH/H₂O | 6–8 | 85–92 |

Q. How is the compound characterized spectroscopically to confirm structural integrity?

- Techniques :

- IR spectroscopy : C=O stretch at 1666–1682 cm⁻¹ and triazole ring vibrations at 1250–1317 cm⁻¹ .

- ¹H/¹³C NMR : Diagnostic signals include:

- Acetamide protons: δ 5.38–5.48 ppm (s, –NCH₂CO–).

- Triazole protons: δ 8.36–8.40 ppm (s, 1H) .

- HRMS : Accurate mass analysis confirms molecular ions (e.g., [M+H]⁺ = 404.1359 for C₂₁H₁₈N₅O₄) .

Q. What safety protocols are critical during handling?

- PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of vapors .

- Spill management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .

Advanced Research Questions

Q. How do steric and electronic factors influence regioselectivity in triazole ring formation?

- Mechanistic insight : CuAAC favors 1,4-regioisomers due to copper’s coordination with alkynes, lowering transition-state energy. Substituents on azides (e.g., electron-withdrawing groups) alter reaction kinetics and regioselectivity .

- Case study : Nitrophenyl-substituted azides (e.g., 5b) reduce cycloaddition rates by 20% compared to phenyl analogs, attributed to steric hindrance .

Q. What computational methods validate the compound’s thermodynamic stability?

- DFT studies : Calculate Gibbs free energy (ΔrG°) for tautomeric forms (e.g., 1H vs. 2H-triazole). The 1H form is more stable by 8–12 kJ/mol due to resonance stabilization .

- Vaporization enthalpy (ΔvapH) : Experimental data from NIST (e.g., ΔvapH° = 45.2 kJ/mol at 298 K) align with simulations .

Q. How do solvent polarity and catalyst loading impact reaction efficiency?

- Optimization data :

| Solvent | Dielectric Constant | Catalyst (mol%) | Yield (%) |

|---|---|---|---|

| t-BuOH/H₂O | 11.5 | 10 | 92 |

| DMF | 36.7 | 10 | 78 |

| Ethanol | 24.3 | 5 | 65 |

- Polar aprotic solvents (e.g., DMF) reduce yields due to side reactions, while tert-butanol/water minimizes byproduct formation .

Q. What contradictions exist in reported spectroscopic data, and how are they resolved?

- Conflict : Discrepancies in ¹³C NMR shifts for triazole carbons (δ 142–153 ppm vs. 130–140 ppm in older studies).

- Resolution : Use deuterated DMSO for consistent solvation effects and calibrate spectrometers with tetramethylsilane (TMS) .

Methodological Challenges

Q. What strategies improve yield in large-scale syntheses?

- Process refinement :

- Precision dosing : Automated syringes for azide/alkyne stoichiometry (1:1.05 molar ratio) reduce waste .

- Catalyst recycling : Immobilized Cu nanoparticles on silica gel enable 3–5 reuse cycles without yield loss .

Q. How is enantiomeric purity assessed for chiral derivatives?

- Chiral HPLC : Use columns with cellulose tris(3,5-dimethylphenylcarbamate) and hexane/isopropanol (90:10) mobile phase. Retention times differ by 1.2–2.5 min for enantiomers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.